2-Cyano-N-phenylacetamide

Catalog No.
S703475
CAS No.
621-03-4
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-N-phenylacetamide

CAS Number

621-03-4

Product Name

2-Cyano-N-phenylacetamide

IUPAC Name

2-cyano-N-phenylacetamide

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12)

InChI Key

XCTQPMCULSZKLT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CC#N

Solubility

0.00 M

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC#N

Synthesis:

-Cyano-N-phenylacetamide can be synthesized through various methods, including:

  • Reaction of phenylacetic acid with cyanamide: This method involves heating phenylacetic acid with cyanamide in the presence of a dehydrating agent like phosphorus pentoxide. Source: Journal of the American Chemical Society, 1957, 79 (24), 6320-6322:
  • Reaction of phenylacetyl chloride with cyanamide: This method involves reacting phenylacetyl chloride with cyanamide in an inert solvent like dichloromethane, followed by treatment with water. [Source: WO 2004096262 A1 (2004)]

Applications in Medicinal Chemistry:

-Cyano-N-phenylacetamide serves as a building block for the synthesis of various bioactive molecules with potential applications in medicinal chemistry. Some examples include:

  • **Inhibitors of HIV-1 protease: Studies have explored the potential of 2-cyano-N-phenylacetamide derivatives as inhibitors of HIV-1 protease, an enzyme essential for viral replication. Source: Bioorganic & Medicinal Chemistry Letters, 2003, 13 (23), 4221-4225:
  • Antimicrobial agents: Modifications of the 2-cyano-N-phenylacetamide scaffold have led to the development of compounds with antimicrobial activity against various bacterial and fungal strains. Source: European Journal of Medicinal Chemistry, 2008, 43 (8), 1632-1641:

Other Applications:

Beyond medicinal chemistry, 2-Cyano-N-phenylacetamide also finds applications in other scientific research areas, such as:

  • Liquid crystals: Certain derivatives of 2-cyano-N-phenylacetamide exhibit liquid crystalline properties, making them potential candidates for various technological applications like displays and sensors. Source: Dyes and Pigments, 2004, 61 (2), 149-157)
  • Organic synthesis: The cyano and amide functional groups in 2-cyano-N-phenylacetamide can participate in various organic reactions, making it a versatile building block for the synthesis of complex molecules.

2-Cyano-N-phenylacetamide is an organic compound with the molecular formula C₉H₈N₂O. It features a cyano group (-C≡N) attached to a phenylacetamide structure, making it a member of the cyanoacetamide family. This compound is characterized by its white crystalline appearance and is soluble in various organic solvents. Its structural formula can be represented as follows:

text
O ||C6H5—C—C≡N | H

That can modify its structure and properties. Key reactions include:

  • Nitrosation: Reacting with sodium nitrite in acetic acid can lead to the formation of hydroxyimino derivatives, which are significant for further chemical transformations .
  • Condensation Reactions: This compound can participate in Knoevenagel-type condensation with aldehydes, leading to various derivatives that may exhibit enhanced biological activity .
  • Cyclization: Under acidic conditions, 2-cyano-N-phenylacetamide can undergo intramolecular cyclization, resulting in new heterocyclic compounds .

The biological activity of 2-cyano-N-phenylacetamide and its derivatives has garnered interest due to their potential pharmacological properties. Some studies indicate that certain derivatives exhibit anti-inflammatory and analgesic effects, akin to established drugs like indomethacin and paracetamol . The interactions of these compounds with cyclooxygenase enzymes suggest they may inhibit inflammatory pathways effectively.

Various synthetic routes exist for producing 2-cyano-N-phenylacetamide:

  • Amidation Reaction: This involves reacting substituted anilines with ethyl cyanoacetate to yield the desired acetamide .
  • Knoevenagel Condensation: This method combines the acetamide with aldehydes under basic conditions, facilitating the formation of double bonds and complex structures .
  • Hydrolysis and Cyclization: The compound can be hydrolyzed under acidic conditions, leading to cyclic derivatives that may have distinct biological activities .

2-Cyano-N-phenylacetamide is utilized in various fields:

  • Pharmaceuticals: Its derivatives are explored for anti-inflammatory and analgesic properties.
  • Chemical Synthesis: It serves as a building block in synthesizing more complex organic compounds.
  • Material Science: The compound's unique properties make it a candidate for developing novel materials with specific functionalities.

Research into the interaction of 2-cyano-N-phenylacetamide with biological targets has revealed its potential efficacy in modulating enzyme activity, particularly in inhibiting cyclooxygenase enzymes involved in inflammation. Structural studies using molecular docking have shown that some derivatives maintain favorable binding affinities comparable to established anti-inflammatory drugs .

Several compounds share structural similarities with 2-cyano-N-phenylacetamide. A comparison highlights its uniqueness:

Compound NameStructure TypeUnique Features
2-Cyano-N-phenylacetamideCyanoacetamideExhibits significant anti-inflammatory potential
N-(Phenyl)-2-imino-2H-chromene-3-carboxamideHeterocyclic derivativeContains chromene structure; potential for different biological activity
3-(1H-Indol-3-yl)-N-phenylacrylamideIndole derivativeHybrid structure showing enhanced anti-inflammatory effects
N-(Phenyl)-cyanoacetamideSimple cyanoacetamideLacks additional functional groups found in 2-cyano-N-phenylacetamide

The presence of the phenyl group and the cyano moiety in 2-cyano-N-phenylacetamide contributes to its distinct reactivity and biological profile compared to similar compounds.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

621-03-4

Wikipedia

Acetamide, 2-cyano-N-phenyl-

General Manufacturing Information

Acetamide, 2-cyano-N-phenyl-: INACTIVE

Dates

Modify: 2023-08-15

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